2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
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Description
Synthesis Analysis
A series of novel 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide derivatives have been prepared by one-pot three-component synthesis using 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at 80–85°C for 90–120 min . This method offers remarkable advantages of good yields, straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions .Molecular Structure Analysis
The molecular structure of “2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide” can be analyzed using NMR spectroscopy. For instance, the 1H NMR spectrum shows peaks at δ, ppm: 7.40–8.40 m (12H, H arom), 10.8 s (1H, CO–NH) . The 13C NMR spectrum shows peaks at δ, ppm: 114.0, 121.5, 121.9, 124.2, 126.9, 128.3, 128.5, 129.9, 130.3, 130.7, 131.9, 134.3, 136.7, 138.9, 139.7, 149.0, 149.2, 169.9 .Scientific Research Applications
Synthesis and Biological Activity
- Novel N-arylpyrazole-containing enaminones were synthesized and evaluated for their cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to 5-fluorouracil. This highlights the potential anticancer applications of similar compounds (Riyadh, 2011).
- Fluorobenzamides containing thiazole and thiazolidine were synthesized and showed promising antimicrobial activities, indicating the relevance of fluorinated compounds in developing new antimicrobial agents (Desai, N., Rajpara, K. M., & Joshi, V. V., 2013).
- Fluoro and trifluoromethyl derivatives were studied for their antifungal and antibacterial activities, with some compounds found highly active against fungi and Gram-positive microorganisms, suggesting the potential for designing new antimicrobial drugs (Carmellino, M. et al., 1994).
Method Development and Compound Synthesis
- A highly efficient and stereoselective synthesis of key intermediates for the preparation of PF-00951966, a fluoroquinolone antibiotic, was developed, emphasizing the role of fluorinated compounds in synthesizing therapeutics (Lall, M. et al., 2012).
- Automated radiosynthesis of [18F]FMISO and [18F]PM-PBB3, clinically used radiotracers, was achieved by 18F-fluoroalkylation, demonstrating the importance of fluorinated compounds in diagnostic imaging and clinical applications (Ohkubo, T. et al., 2021).
Properties
IUPAC Name |
2-fluoro-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c1-8-6-7-10-12(18-20-14(10)16-8)17-13(19)9-4-2-3-5-11(9)15/h2-7H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDBANPLAJUEJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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